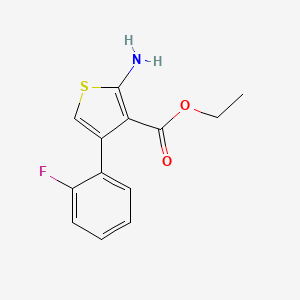

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate

Vue d'ensemble

Description

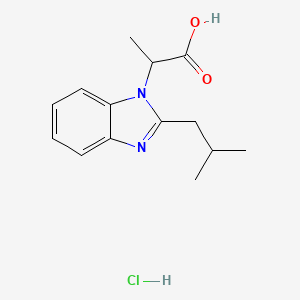

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with the molecular formula C13H12FNO2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Synthesis Analysis

The synthesis of thiophene derivatives, including Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, often involves condensation reactions such as the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . The Gewald reaction, for example, is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, which produces aminothiophene derivatives .Molecular Structure Analysis

The molecular structure of Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate consists of a thiophene ring, which is a five-membered ring with one sulfur atom . Attached to this ring are an ethyl group, an amino group, a carboxylate group, and a fluorophenyl group .Chemical Reactions Analysis

Thiophene derivatives, including Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, can undergo a variety of chemical reactions. These include [3+2] cycloaddition reactions with alkyne moieties and regioselective cycloisomerization .Physical And Chemical Properties Analysis

The physical and chemical properties of Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, such as its melting point, boiling point, and density, were not found in the search results .Applications De Recherche Scientifique

Antimicrobial Activity

Thiophene derivatives, including Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, have been studied for their antimicrobial properties. Research indicates that these compounds can be synthesized efficiently and have shown promising results against microbial strains, potentially leading to new treatments for infections .

Corrosion Inhibition

In industrial chemistry, thiophene derivatives are utilized as corrosion inhibitors. The specific structure of Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate could be tailored to protect metals and alloys from corrosive processes, extending their lifespan and reliability .

Organic Semiconductors

The compound’s molecular framework makes it suitable for the advancement of organic semiconductors. Its application in this field could contribute to the development of more efficient electronic devices, with potential uses in various types of sensors and circuits .

Organic Field-Effect Transistors (OFETs)

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate may play a role in the fabrication of OFETs. These transistors are crucial components in modern electronics, and the compound’s properties could lead to improvements in OFET performance and miniaturization .

Diabetes Mellitus Treatment

There is evidence that derivatives of 2-(4-Fluorophenyl)-thiophene, which share a similar structure with Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate, can be used in the synthesis of drugs like Canagliflozin. This drug acts as an inhibitor for the sodium-dependent glucose co-transporter 2 (SGLT2), which is used in the treatment of type 2 diabetes mellitus .

Safety and Hazards

Orientations Futures

The future directions for the study and application of Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate and other thiophene derivatives could involve further exploration of their biological activities and potential uses in medicinal chemistry . Additionally, their role in the advancement of organic semiconductors and the fabrication of organic light-emitting diodes (OLEDs) could be another area of future research .

Mécanisme D'action

Target of Action

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is a chemical compound with potential biological activity

Mode of Action

The mode of action of Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate is currently unknown due to the lack of specific studies on this compound . The interaction of this compound with its potential targets and the resulting changes are subjects of ongoing research.

Biochemical Pathways

Thiophene derivatives have been found to exhibit a variety of biological effects, suggesting that they may interact with multiple pathways

Propriétés

IUPAC Name |

ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12FNO2S/c1-2-17-13(16)11-9(7-18-12(11)15)8-5-3-4-6-10(8)14/h3-7H,2,15H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRSOKWUAKONNNB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2F)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2-amino-4-(2-fluorophenyl)thiophene-3-carboxylate | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2R,3R,5R)-2-Amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylic acid hydrochloride](/img/structure/B6351720.png)

![Ethyl (1R,2R,3S,5R)-2-amino-6,6-dimethylbicyclo[3.1.1]heptan-3-carboxylate hydrochloride](/img/structure/B6351736.png)

![2-Methyl-2,8-diazaspiro[5.5]undecan-3-one dihydrochloride hydrate; 95%](/img/structure/B6351792.png)